Lerociclib (G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, ] It is currently under investigation as a potential backbone therapy for multiple combination regimens in cancer treatment. [] Lerociclib is classified as a small molecule inhibitor and plays a significant role in scientific research, particularly in the fields of oncology and cell cycle regulation.
Related Compounds
Abemaciclib
Relevance: Like palbociclib, abemaciclib serves as a comparative benchmark for lerociclib within the CDK4/6 inhibitor class. [] Although they share the targeted pathway, variations in their chemical structure could result in different efficacies, safety profiles, and resistance development patterns. The research emphasizes the need to explore various CDK4/6 inhibitors, including lerociclib, to optimize treatment strategies against specific cancer types.
Osimertinib
Relevance: Osimertinib represents a key combination partner for lerociclib in treating EGFR-mutant NSCLC. [, ] Preclinical studies demonstrate that lerociclib can synergize with osimertinib, enhancing its anti-tumor activity and delaying the emergence of resistance. This synergistic effect arises from targeting different pathways involved in cancer cell proliferation and survival. Clinical trials are underway to evaluate the safety and efficacy of this combination therapy.
Crizotinib
Relevance: Similar to osimertinib, crizotinib's relevance lies in its potential as a combination therapy partner with lerociclib. [] Preclinical findings suggest that lerociclib enhances the efficacy of crizotinib in preclinical models of ALK-positive NSCLC. This evidence further supports the rationale of exploring lerociclib as a backbone therapy to enhance the efficacy of various targeted therapies in NSCLC.
SCH772984
Relevance: SCH772984, as an ERK1/2 inhibitor, provides evidence for a synergistic combination strategy with CDK4/6 inhibitors, including lerociclib, in treating KRAS-mutant pancreatic cancer. [] The research highlights that SCH772984 can reverse resistance and enhance the sensitivity of KRAS-mutant cancer cells to palbociclib, a compound in the same class as lerociclib. This finding suggests that combining lerociclib with ERK inhibitors could be a promising therapeutic approach for KRAS-mutant cancers.
Ulixertinib (BVD-523)
Relevance: Ulixertinib, in conjunction with its preclinical synergy with palbociclib, forms the basis for a clinical trial exploring its combination with palbociclib in treating advanced metastatic pancreatic cancer. [] This research directly translates the findings with SCH772984 and strengthens the rationale for evaluating lerociclib, a structurally distinct CDK4/6 inhibitor, in similar combination therapies for pancreatic cancer.
Fulvestrant
Relevance: Fulvestrant represents a clinically relevant combination partner for lerociclib in treating HR+, HER2- advanced breast cancer. [, , ] Early clinical trials demonstrate that lerociclib, when combined with fulvestrant, shows encouraging efficacy and a favorable safety profile in this patient population. This combination is further supported by ongoing clinical trials evaluating its efficacy and optimal dosing strategies.
Pictilisib
Relevance: Pictilisib's relevance stems from its role in preclinical studies evaluating lerociclib's synergy with PI3K inhibitors in pancreatic ductal adenocarcinoma (PDAC). [] These studies revealed that lerociclib significantly enhances the response to pictilisib in a subset of PDAC patient-derived xenografts. This finding highlights the potential of combining lerociclib with PI3K inhibitors as a therapeutic strategy in PDAC.
AZD2014
Relevance: AZD2014, similar to pictilisib, was included in preclinical studies exploring lerociclib's combination potential with mTOR inhibitors. [] While the study primarily focused on PI3K and ERK inhibitors, the inclusion of AZD2014 emphasizes the broader investigation of lerociclib's synergistic potential with different signaling pathway inhibitors in PDAC.
Trametinib
Relevance: Trametinib, as a MEK inhibitor, serves as another point in the MAPK pathway targeted alongside ERK inhibitors in preclinical studies with lerociclib. [] While the study primarily highlights the synergy between lerociclib and ERK inhibitors, the inclusion of trametinib showcases a comprehensive evaluation of targeting different nodes within the MAPK pathway in conjunction with lerociclib.
Vemurafenib
Relevance: Similar to trametinib, vemurafenib represents another MAPK pathway inhibitor included in preclinical studies evaluating lerociclib's combination potential. [] The use of vemurafenib, targeting a specific BRAF mutation, further demonstrates the exploration of lerociclib's interaction with agents targeting different levels of the MAPK pathway in PDAC.
Erlotinib
Relevance: Erlotinib, although not a primary focus in the provided research, is part of a broader investigation into lerociclib's synergistic potential with EGFR inhibitors. [] The research primarily highlights osimertinib, a third-generation EGFR inhibitor, but the inclusion of erlotinib suggests a more extensive evaluation of combining lerociclib with various generations of EGFR inhibitors, broadening the scope of potential therapeutic strategies.
Source and Classification
Lerociclib is classified as a small-molecule drug and is part of the broader category of targeted therapies in oncology. It specifically targets cyclin-dependent kinases 4 and 6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. The compound has been investigated in clinical trials for its efficacy and safety profile in combination with other therapies for treating advanced breast cancer.
Synthesis Analysis
Methods and Technical Details
The synthesis of Lerociclib involves several key steps, typically utilizing techniques such as:
Formation of Key Intermediates: Initial reactions often involve the formation of specific intermediates that serve as building blocks for the final compound.
Cyclization Reactions: These reactions are crucial for establishing the cyclic structure characteristic of many kinase inhibitors.
Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate Lerociclib from by-products and unreacted materials.
The detailed synthetic pathway may include reactions such as nucleophilic substitutions and coupling reactions that lead to the desired pharmacophore characteristic of cyclin-dependent kinase inhibitors.
Molecular Structure Analysis
Structure and Data
Lerociclib has a complex molecular structure that can be described using its chemical formula and structural features:
Chemical Formula: C₁₈H₁₉N₅O
Molecular Weight: Approximately 309.37 g/mol
Structural Features: The compound typically features a bicyclic core structure with various functional groups that enhance its binding affinity to cyclin-dependent kinases.
The three-dimensional conformation of Lerociclib allows it to fit into the ATP-binding pocket of cyclin-dependent kinases, which is critical for its inhibitory action.
Chemical Reactions Analysis
Reactions and Technical Details
The chemical reactivity of Lerociclib can be analyzed through its interactions with biological targets:
Inhibition Mechanism: Lerociclib binds competitively to cyclin-dependent kinases, preventing ATP from accessing its binding site.
Metabolic Stability: The compound undergoes metabolic transformations in vivo, which can affect its efficacy and pharmacokinetic properties.
Understanding these reactions is essential for optimizing Lerociclib's therapeutic profile and minimizing potential resistance mechanisms in cancer cells.
Mechanism of Action
Process and Data
Lerociclib exerts its therapeutic effects by specifically inhibiting cyclin-dependent kinases 4 and 6. This inhibition leads to:
Cell Cycle Arrest: By blocking these kinases, Lerociclib halts the progression of cells from the G1 phase to the S phase, effectively stopping cancer cell proliferation.
Induction of Apoptosis: In some contexts, prolonged inhibition can lead to programmed cell death in susceptible cancer cells.
Data from clinical studies indicate that Lerociclib can significantly reduce tumor growth in hormone receptor-positive breast cancer models when combined with endocrine therapies.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Lerociclib possesses several notable physical and chemical properties:
Solubility: It is soluble in organic solvents but may have limited solubility in water, which can influence its formulation.
Stability: The compound exhibits stability under physiological conditions but may be subject to hydrolysis or oxidation under certain circumstances.
Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for small organic molecules.
Applications
Scientific Uses
Lerociclib is primarily used in clinical settings for:
Cancer Treatment: It is being evaluated in clinical trials for its effectiveness against various cancers, particularly hormone receptor-positive breast cancer.
Combination Therapies: Lerociclib is often studied in conjunction with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms observed with monotherapy approaches.
Research continues to explore additional applications of Lerociclib in oncology, including potential uses in other tumor types where cyclin-dependent kinases play a pivotal role in disease progression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
rPLA2 is a calcium-dependent cytosolic phospholipase A2 (cPLA2) initially isolated and characterized from bovine and human red blood cells (RBCs). It has a molecular mass of 42 kDa and biochemical properties similar to cPLA2 Type IV. EA4 is a quinone derivative that inhibits rPLA2 with a Ki of 130 µM. It inhibits the ionophore-induced arachidonic acid release from human and bovine red blood cells (RBCs), indicating that rPLA2 is responsible for the Ca2+-dependent release of arachidonic acid from mammalian RBCs. EA4 causes significant time- and concentration-dependent induction of cytochrome P450 1A1 (CYP1A1) mRNA and protein in murine hepatoma Hepa-1c1c7 cells. EA4 also modulates CYP1A1 and CYP1B1 expression in other cell lines such as MCF-7, Hep-G2, and HL-60.2
Potent, reversible PLA2 inhibitor (IC50 = 7 µM). Cell-permeable. Active in ex vivo preparations. ONO-RS-082 is a reversible inhibitor of Ca2+-independent phospholipase A2.1 At 3.5 µM, it has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets. ONO-RS-082 can also disrupt endosome tubule formation and maintenance of the Golgi complex.
The phosphatidylinositol 3-kinases (PI3Ks) are lipid and protein kinases involved in diverse biological processes, including cell growth, migration, and metabolism. AS-041164 is a potent inhibitor of PI3K with selectivity for the class IB isoform PI3Kγ (IC50 = 70 nM), compared to PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 μM), and PI3Kδ (IC50 =1.70 μM). When tested at 1.0 μM, it shows little or no activity against 38 other common kinases. When given orally to mice, AS-041164 shows a pharmacokinetic profile that is similar to the general PI3K inhibitor LY294002 but is three times more potent (ED50 = 27.4 mg/kg for AS-041164 versus 81.6 mg/kg for LY294002) in blocking neutrophil recruitment induced by RANTES.
XL765 is a sulfonamide obtained by formal condensation of the sulfonic acid group of 4-[(3-methoxy-4-methylbenzoyl)amino]benzenesulfonic acid with the primary aromatic amino group of N-(3,5-dimethoxyphenyl)quinoxaline-2,3-diamine. A dual PI3K/mTOR inhibitor used in cancer treatment. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an antineoplastic agent and a mTOR inhibitor. It is a sulfonamide, a quinoxaline derivative, an aromatic amine, a member of benzamides and an aromatic ether. XL765 is an orally available small molecule that has been shown in preclinical studies to selectively inhibit the activity of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). It is being developed by Exelixis, Inc.
Sp-5,6-dichloro-cBIMPS is a benzimidazole monophosphorothioate that acts as a potent activator of protein kinase A (PKA; Ki = 30 nM). It is selective for PKA over PKG (Ki = 10 µM). Sp-5,6-dichloro-cBIMPS is also resistant to degradation by cyclic nucleotide phosphodiesterases. It displays good cell permeability and prevents the aggregation of platelets stimulated with thrombin.
Sodium molybdate (anhydrous) is an inorganic sodium salt having molybdate as the counterion. It has a role as a poison. It contains a molybdate. Sodium Molybdate is a crystalline powder essential for the metabolism and development of plants and animals as a cofactor for enzymes. (NCI)